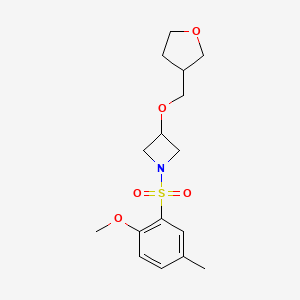

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

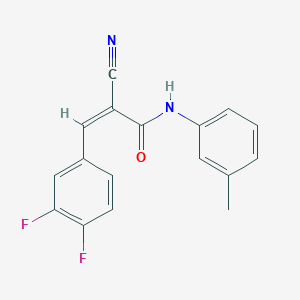

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a useful research compound. Its molecular formula is C16H23NO5S and its molecular weight is 341.42. The purity is usually 95%.

BenchChem offers high-quality 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Substituted Azetidinones Derived from Dimer of Apremilast The synthesis of substituted azetidinones, including compounds related to "1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine," demonstrates significant biological and pharmacological potencies. These compounds, developed through the condensation and annulation processes, involve sulfonamide rings, highlighting their importance in medicinal chemistry due to their presence in several naturally occurring alkaloids. The study underscores the synthetic versatility and potential pharmacological applications of these heterocyclic motifs in drug design (Jagannadham et al., 2019).

Metal-Free Coupling for Saturated Heterocyclic Compounds In another study, a metal-free coupling process of saturated heterocyclic sulfonylhydrazones with boronic acids was developed. This innovative approach enables the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including azetidines, from their parent ketones. The methodology facilitates a simpler, two-step synthesis pathway that is of significant interest to the pharmaceutical industry for generating structurally diverse compounds (Allwood et al., 2014).

Gold(I)-Catalyzed Cascade Synthesis The gold(I)-catalyzed synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives showcases a novel pathway for constructing complex heterocycles. This process, involving cyclization/nucleophilic substitution/elimination mechanisms, highlights the utility of gold catalysis in efficiently generating compounds with potential biological activities (Pertschi et al., 2017).

Docking Studies and Crystal Structure Analysis The study involving docking studies and crystal structure analysis of tetrazole derivatives, including compounds structurally related to the query chemical, demonstrates the importance of structural elucidation in understanding the interactions within biological systems. These insights are crucial for the rational design of molecules with enhanced efficacy and specificity for therapeutic targets (Al-Hourani et al., 2015).

Methylsulfonylated Polyketides Production Research on the production of methylsulfonylated polyketides by Neosartorya udagawae via exogenous addition of small molecules reveals the microbial ability to perform sulfonylation-like modifications. This study highlights the potential for discovering new bioactive compounds through microbial biosynthesis, utilizing DMSO as a sulfur source, which could lead to novel drug candidates with lipid-lowering activity (Yu et al., 2019).

properties

IUPAC Name |

1-(2-methoxy-5-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-3-4-15(20-2)16(7-12)23(18,19)17-8-14(9-17)22-11-13-5-6-21-10-13/h3-4,7,13-14H,5-6,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOJMGWVQRKACD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)OCC3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxy-5-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B2437872.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2437873.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2437875.png)

![(S)-4-(methylthio)-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoic acid](/img/structure/B2437879.png)

![methyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2437880.png)

![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane]](/img/structure/B2437889.png)

![1-(4-Fluorophenyl)-3-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2437891.png)